molecular formula C23H20N2O B1297185 1-Trityl-1H-imidazole-4-methanol CAS No. 33769-07-2

1-Trityl-1H-imidazole-4-methanol

Cat. No. B1297185
CAS RN: 33769-07-2
M. Wt: 340.4 g/mol
InChI Key: DVQYFYUODSFBFS-UHFFFAOYSA-N
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Description

1-Trityl-1H-imidazole-4-methanol is a chemical compound with the molecular formula C23H20N2O. It has an average mass of 340.418 Da and a monoisotopic mass of 340.157562 Da .


Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years due to their wide range of applications. The synthesis of 1-Trityl-1H-imidazole-4-methanol specifically is not detailed in the search results, but there are general methods for the synthesis of imidazoles . For instance, one method involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of 1-Trityl-1H-imidazole-4-methanol consists of an imidazole ring with a methanol group attached at the 1-position . This structure is also known as 1,3-diazole .


Physical And Chemical Properties Analysis

1-Trityl-1H-imidazole-4-methanol has a density of 1.1±0.1 g/cm3, a boiling point of 516.1±45.0 °C at 760 mmHg, and a flash point of 265.9±28.7 °C . It also has a molar refractivity of 106.7±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 306.8±7.0 cm3 .

Scientific Research Applications

Application in Antifungal Research

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1-Trityl-1H-imidazole-4-methanol derivatives have been synthesized and evaluated for their antifungal properties . The compounds were tested against Candida albicans yeast and bacteria (Micrococcus luteus and Escherichia coli) .
  • Methods of Application : The synthesis involved a three-stage approach. Firstly, benzophenone derivatives were converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols were reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives were obtained from substitution reactions .
  • Results : The synthesized chemical’s imidazole moiety showed significant antibacterial activity and in vitro activity against Micrococcus luteus . The bioavailability of the most synthesized compounds was excellent, as evidenced by their drug-likeness and in silico ADMET characteristics .

Application in Flow Chemistry

  • Scientific Field : Organic Chemistry
  • Summary of Application : 1-Trityl-1H-imidazole-4-methanol has been used in the formation of 2-lithio-1-(triphenylmethyl)imidazole, a highly reactive lithio-imidazole intermediate .
  • Methods of Application : A flow chemistry approach was used for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature. This compound was then reacted with a range of electrophiles .
  • Results : The method achieved modest to high yields (40–94%) in short reaction times (<1 min) and is amenable to the scale-up of this highly reactive lithio-imidazole intermediate .

Application in Dye Chemistry

  • Scientific Field : Dye Chemistry
  • Summary of Application : Trityl cations, such as those derived from 1-Trityl-1H-imidazole-4-methanol, have been used in dye chemistry .
  • Methods of Application : The trityl cation is used in various chemical reactions, including hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
  • Results : The trityl cation is also extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Application in Carbohydrate Chemistry

  • Scientific Field : Carbohydrate Chemistry
  • Summary of Application : Trityl moieties are appropriate protecting groups for chemoselective protection of numerous functional groups. As trityl ether is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol, it is usually used in carbohydrate chemistry .
  • Methods of Application : The trityl group is introduced to the carbohydrate molecule through a series of chemical reactions. The deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) .
  • Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the carbohydrate molecule .

Application in Polymer and Peptide Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Trityl cations have been extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions . They are also used in peptide synthesis .
  • Methods of Application : The trityl group is introduced to the polymer or peptide molecule through a series of chemical reactions .
  • Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the polymer or peptide molecule .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : The highly stable trityl cation and anion have been applied in many aspects of organic synthesis .
  • Methods of Application : The trityl group is introduced to the organic molecule through a series of chemical reactions .
  • Results : The trityl group serves as a robust protecting group, allowing for selective reactions to be carried out on the organic molecule .

Safety And Hazards

1-Trityl-1H-imidazole-4-methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-tritylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-16,18,26H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYFYUODSFBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327604
Record name 1-Trityl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trityl-1H-imidazole-4-methanol

CAS RN

33769-07-2
Record name 1-Trityl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(triphenylmethyl)-1H-imidazol-4-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Hydroxymethylimidazole hydrochloride (compound xiii where R2 is H) (2.50 g, 18.6 mmol) and Et3N (2.59 ml, 18.6 mmol) were combined in DMF (30 ml) and stirred at room temperature. A solution of chlorotriphenylmethane (5.19 g, 18.6 mmol) in DMF (25 ml) was added dropwise at room temperature and the resulting mixture was stirred at room temperature for about 23 hours and then poured into ice water (300 ml). The product was filtered off, washed with cold water (75 ml) and triturated with p-dioxane (30 ml). The product was filtered off and dried under reduced pressure to yield product (4.96 g, 78%). NMR (300 MHZ, DMSO-d6, 30° C.) 7.3–7.5 (9H, m), 7.25–7.35 (1H, d), 7.0–7.2 (6H, m), 6.7–6.75 (1H, s), 4.15–4.2 (2H, m).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.59 mL
Type
reactant
Reaction Step Three
Quantity
5.19 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 4-(hydroxymethyl)imidazole hydrochloride (35.0 g, 260 mmol) in 250 mL of dry DMF at room temperature was added triethylamine (90.6 mL, 650 mmol). A white solid precipitated from the solution. Chlorotriphenylmethane (76.1 g, 273 mmol) in 500 mL of DMF was added dropwise. The reaction mixture was stirred for 20 hours, poured over ice, filtered, and washed with ice water. The resulting product was slurried with cold dioxane, filtered, and dried in vacuo to provide the titled product as a white solid which was sufficiently pure for use in the next step.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
90.6 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
76.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(hydroxymethyl)imidazole hydrochloride (35.0 g, 260 mmol) in dry DMF (250 ml) at ambient temperature was added Et3N (90.6 mL, 650 mmol). A white solid precipitated from the solution. Chlorotriphenylmethane (76.1 g, 273 mmol) in of DMF (500 mL) was added dropwise. The reaction mixture was stirred for 20 hrs, poured over ice, filtered, and washed with ice water. The resulting product was slurried with cold dioxane, filtered, and dried in vacuo to provide the title compound as a white solid which was sufficiently pure for use in the next step.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
90.6 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
76.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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